GW549390X (CAS: 135307-33-4) is an aryl-oxazole derivative originally synthesized as a kinase inhibitor, but widely procured today as a critical chemical probe for assay validation and quality control. It functions as a dual inhibitor of Firefly Luciferase (FLuc) and vascular endothelial growth factor receptor 2 (VEGFR2), alongside established activity against FLT-3 and KIT. In procurement and assay development workflows, its primary value lies in its potent, ATP-competitive inhibition of FLuc via its aniline side chain. This specific structural feature makes GW549390X an indispensable tool compound for counter-screening in High-Throughput Screening (HTS) environments, allowing researchers to distinguish genuine kinase inhibition from false-positive signals caused by direct reporter enzyme interference[1].
Substituting GW549390X with standard, highly selective VEGFR2 inhibitors (such as GW572401X) or generic kinase library compounds fails because standard inhibitors typically lack the specific aniline side-chain required to potently bind the FLuc ATP pocket. If a generic VEGFR2 inhibitor is used as a control in FLuc-based reporter assays, it cannot accurately model the reporter interference liabilities inherent to certain chemotypes. Consequently, using an alternative compound prevents the accurate identification of false positives, leading to misinterpretation of cellular assay data, compromised reproducibility, and wasted resources in downstream hit-to-lead optimization workflows [1].
GW549390X demonstrates potent inhibition of Firefly Luciferase (FLuc), making it a critical positive control for reporter interference. In comparative profiling of the GSK Published Kinase Inhibitor Set (PKIS), GW549390X exhibited an FLuc IC50 of 0.26 µM. In stark contrast, its structurally related analog GW572401X, which is optimized for VEGFR2, showed minimal FLuc inhibition (IC50 = 20 µM). This inverse structure-activity relationship (SAR) confirms GW549390X's utility as a specialized, application-critical tool for identifying FLuc-dependent false positives in cell-based assays [1].
| Evidence Dimension | Firefly Luciferase (FLuc) Inhibition (IC50) |
| Target Compound Data | 0.26 µM |
| Comparator Or Baseline | GW572401X (20 µM) |
| Quantified Difference | 76.9-fold stronger FLuc inhibition |
| Conditions | In vitro FLuc enzymatic activity assay |
Crucial for assay developers needing a validated positive control to detect false-positive hits, ensuring high reproducibility and workflow fit in HTS campaigns.
While GW549390X belongs to an aryl-oxazole series of VEGFR2 inhibitors, its specific structural modifications significantly attenuate its primary target activity. GW549390X exhibits a VEGFR2 IC50 of 1.2 µM, whereas the highly optimized analog GW572401X achieves a VEGFR2 IC50 of 23 nM (0.023 µM). This roughly 52-fold reduction in target potency, paired with its high FLuc activity, makes GW549390X an ideal low-potency or negative control when evaluating the on-target efficacy of more potent VEGFR2 inhibitors in reporter assays [1].
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | GW572401X (0.023 µM) |
| Quantified Difference | 52.1-fold weaker VEGFR2 inhibition |
| Conditions | In vitro kinase profiling assay |
Enhances assay reproducibility by providing a structural negative control that isolates off-target reporter effects from genuine VEGFR2 pathway modulation.
Beyond VEGFR2 and FLuc, GW549390X is characterized by its broad engagement within the tyrosine kinase family, specifically demonstrating potent inhibition of FLT-3 and KIT. In kinome-wide profiling, GW549390X and its close analog GW632046X (FLuc IC50 = 0.58 µM) showed strong dual activity against FLT-3/KIT and FLuc. This specific cross-reactivity profile distinguishes it from highly selective kinase probes, making it a valuable reference compound for chemoproteomic studies mapping the off-target landscape of aryl-oxazole kinase inhibitors [1].
| Evidence Dimension | Kinome Cross-Reactivity Profile |
| Target Compound Data | Potent dual inhibition of FLT-3/KIT and FLuc |
| Comparator Or Baseline | Highly selective VEGFR2 probes (lack FLT-3/KIT/FLuc cross-reactivity) |
| Quantified Difference | Demonstrates distinct multi-kinase and reporter enzyme engagement |
| Conditions | Kinome-wide profiling at 0.1 µM and 1.0 µM concentrations |
Provides a defined multi-target reference standard for evaluating the selectivity and off-target liabilities of novel kinase inhibitor candidates.
Because GW549390X potently inhibits FLuc (IC50 = 0.26 µM), it is procured as a standard reference compound for assay validation. It is used to counter-screen hit compounds in High-Throughput Screening (HTS) campaigns, ensuring that observed signals are due to genuine target modulation rather than direct interference with the Firefly Luciferase reporter enzyme[1].
With its attenuated VEGFR2 activity (IC50 = 1.2 µM) compared to potent analogs like GW572401X, GW549390X serves as a critical structural negative control. It allows researchers to differentiate between true VEGFR2-mediated phenotypic effects and off-target artifacts when evaluating aryl-oxazole chemotypes in cellular models [1].
Due to its documented cross-reactivity with FLT-3, KIT, and FLuc, GW549390X is utilized in chemoproteomic workflows as a benchmark for multi-target engagement. It helps analytical teams calibrate selectivity panels and map the binding pockets of promiscuous kinase inhibitors during lead optimization[1].